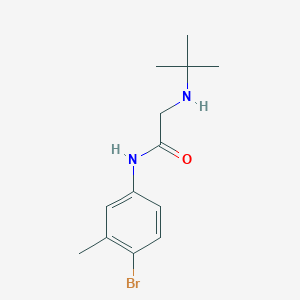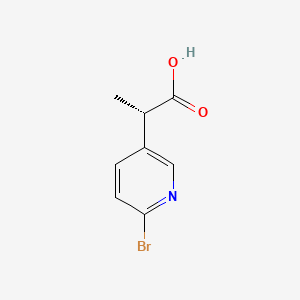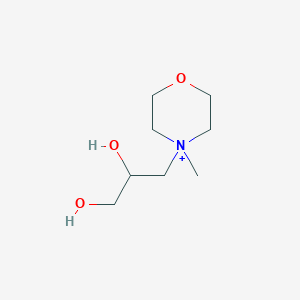![molecular formula C15H16N2O4 B14916777 2-[2-(1,3-Benzodioxol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14916777.png)
2-[2-(1,3-Benzodioxol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1,3-Benzodioxol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms
Preparation Methods
The synthesis of 2-[2-(1,3-Benzodioxol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 1,3-benzodioxole derivatives with hydrazine and cyclohexane-1,3-dione derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[2-(1,3-Benzodioxol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-[2-(1,3-Benzodioxol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione include other benzodioxole derivatives such as:
- 2-(1,3-Benzodioxol-5-yl)piperidine
- (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
- 2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yldiazenyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H16N2O4/c1-15(2)6-10(18)14(11(19)7-15)17-16-9-3-4-12-13(5-9)21-8-20-12/h3-5,18H,6-8H2,1-2H3 |
InChI Key |
ASUBDATWFYUSDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC3=C(C=C2)OCO3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diphenyl(2'-(triethoxysilyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14916714.png)

![[2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14916722.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-nitrobenzohydrazide](/img/structure/B14916730.png)
![3,3'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14916740.png)


![1-[4-(1-Adamantyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B14916764.png)
![N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B14916774.png)


